3-chloro-N-(2-cyanophenyl)benzamide
Description
Properties
IUPAC Name |
3-chloro-N-(2-cyanophenyl)benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9ClN2O/c15-12-6-3-5-10(8-12)14(18)17-13-7-2-1-4-11(13)9-16/h1-8H,(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTFROVBTEGQAEF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C#N)NC(=O)C2=CC(=CC=C2)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Stepwise Protocol
-
Reagent Setup : Combine 2-aminobenzonitrile (1.00 g, 4.12 mmol) and pyridine (20 mL) in a round-bottom flask under argon.
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Acyl Chloride Addition : Gradually add 3-chlorobenzoyl chloride (738 mg, 4.24 mmol) via syringe.
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Reflux : Stir the mixture at 80°C for 16 hours, monitoring progress by thin-layer chromatography (TLC; hexane/ethyl acetate 10:1).
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Work-Up : Quench with water (15 mL), extract with ethyl acetate (3 × 80 mL), and dry over Na2SO4.
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Purification : Perform column chromatography (silica gel, hexane/ethyl acetate 10:1) followed by recrystallization from ethanol to isolate the product as a white solid.
Yield and Scalability
The reaction achieves a moderate yield of 50–70%, contingent on purity of starting materials and meticulous exclusion of moisture. Industrial-scale adaptations replace batch reactors with continuous flow systems to enhance efficiency and reproducibility.
Optimization Strategies
Catalytic Enhancements
Introducing 4-dimethylaminopyridine (DMAP, 5 mol%) as a catalyst increases reaction rates by activating the acyl chloride. This modification reduces reaction times to 8–12 hours while maintaining yields above 60%.
Solvent Effects
Comparative studies reveal that substituting pyridine with dichloromethane (DCM) or tetrahydrofuran (THF) necessitates higher equivalents of base (e.g., triethylamine) but enables milder conditions (room temperature, 24 hours). However, these alternatives often result in lower yields (40–50%) due to incomplete conversion.
Purification and Characterization
Chromatographic Techniques
Silica gel chromatography effectively separates the product from unreacted starting materials and byproducts. A gradient elution (hexane to ethyl acetate) resolves polar impurities, yielding >95% pure this compound.
Spectroscopic Validation
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1H NMR (400 MHz, CDCl3): δ 7.46 (s, 1H, ArH), 7.36–7.20 (m, 4H, ArH), 6.89 (d, J = 8.2 Hz, 1H, ArH), 5.37 (br s, 1H, NH).
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IR (KBr): Peaks at 2237 cm−1 (C≡N stretch) and 1653 cm−1 (amide C=O) confirm functional group integrity.
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HRMS : Calcd for C14H10ClN2O [M+H]+: 265.0436; Found: 265.0439.
Comparative Analysis with Analogues
Substituent Effects on Yield
| Substituent | Yield (%) | Reaction Time (h) |
|---|---|---|
| 3-Chloro | 50 | 16 |
| 4-Fluoro | 69 | 20 |
| 3,5-Dichloro | 52 | 21 |
The electron-withdrawing chlorine atom slightly reduces nucleophilicity of the amine, necessitating longer reaction times compared to electron-donating substituents.
Industrial and Environmental Considerations
Chemical Reactions Analysis
Types of Reactions
3-chloro-N-(2-cyanophenyl)benzamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Reduction Reactions: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The benzamide moiety can be oxidized to form corresponding carboxylic acids.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents.
Reduction Reactions: Lithium aluminum hydride in anhydrous ether.
Oxidation Reactions: Potassium permanganate in aqueous medium.
Major Products Formed
Substitution Reactions: Formation of substituted benzamides.
Reduction Reactions: Formation of 3-chloro-N-(2-aminophenyl)benzamide.
Oxidation Reactions: Formation of 3-chlorobenzoic acid.
Scientific Research Applications
3-chloro-N-(2-cyanophenyl)benzamide has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Material Science: It is utilized in the development of advanced materials with specific properties such as conductivity and stability.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and protein binding.
Mechanism of Action
The mechanism of action of 3-chloro-N-(2-cyanophenyl)benzamide involves its interaction with specific molecular targets. In medicinal chemistry, it may act as an inhibitor of certain enzymes by binding to their active sites. The cyano group can form hydrogen bonds with amino acid residues, while the chloro group can enhance lipophilicity and membrane permeability. These interactions can modulate the activity of the target enzymes and pathways involved in disease processes.
Comparison with Similar Compounds
Structural Analogues with Nitro and Halogen Substituents
Compounds with nitro or halogen substituents exhibit distinct packing behaviors and intermolecular interactions. For example:
Key Findings :
- The nitro group in 3-chloro-N-(2-nitrophenyl)benzamide facilitates planar amide geometry (r.m.s. deviation = 0.0164 Å) and C–H···O hydrogen bonds, promoting crystal growth along the [010] axis .
- Fluorinated derivatives form polymorphs due to weak interactions like C–H···F, which are absent in the cyano-substituted analogue .
- Multiple chlorine atoms increase logP significantly, suggesting higher membrane permeability compared to mono-chlorinated derivatives .
Bioactive Analogues with Modified Side Chains
Modifications to the phenyl ring or amide side chain alter pharmacological properties:
Key Findings :
Metal-Complexing Derivatives
Benzamides with thioamide or carbamothioyl groups form complexes with transition metals:
Key Findings :
- The thioamide group in 3-chloro-N-(diethylcarbamothioyl)benzamide enables stable Ni(II) complexes with a distorted square planar geometry (bond lengths: Ni–S = 2.16 Å, Ni–O = 1.89 Å) .
- Thiadiazole derivatives may exhibit antimicrobial properties, though data for the cyano-substituted analogue remain unexplored .
Hydrogen Bonding and Crystal Packing
Hydrogen-bonding patterns vary with substituent electronic effects:
Key Findings :
- Nitro and cyano groups both act as hydrogen-bond acceptors, but the stronger electron-withdrawing nature of nitro may lead to more rigid packing .
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for 3-chloro-N-(2-cyanophenyl)benzamide, and how can reaction conditions be tailored to improve yield?
- Methodological Answer : The compound can be synthesized via nucleophilic acyl substitution between 3-chlorobenzoyl chloride and 2-cyanoaniline. A base (e.g., triethylamine) is essential to neutralize HCl byproducts. Key parameters include:
- Solvent : Dichloromethane or THF for solubility.
- Temperature : Room temperature or mild heating (40–60°C) to prevent decomposition.
- Purification : Recrystallization (ethanol/water) or silica-gel chromatography (hexane:ethyl acetate gradient) .
- Data Contradictions : Some studies report higher yields with slow addition of benzoyl chloride to avoid side reactions, while others prioritize stoichiometric base ratios .
Q. How can substitution reactions at the chloro position be systematically explored to generate derivatives?
- Methodological Answer : The chloro group undergoes nucleophilic aromatic substitution (NAS) under specific conditions:
- Reagents : Amines (e.g., piperidine) or thiols in polar aprotic solvents (DMF, DMSO).
- Catalysis : Cu(I) or Pd catalysts for cross-coupling (e.g., Suzuki-Miyaura with boronic acids).
- Monitoring : TLC or HPLC to track reaction progress. Purified derivatives can be characterized via NMR and HRMS .
Q. What analytical techniques are critical for verifying the purity and structure of this compound?
- Methodological Answer :
- Purity : HPLC (C18 column, acetonitrile/water mobile phase) with UV detection at 254 nm.
- Structural Confirmation :
- NMR : and NMR to confirm substitution patterns.
- FT-IR : Peaks at ~1680 cm (amide C=O) and ~2220 cm (cyano group).
- X-ray Crystallography : For absolute configuration (e.g., monoclinic P2/c space group observed in analogous benzamides) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
